molecular formula C11H24ClN B6225446 2-cycloheptyl-2-methylpropan-1-amine hydrochloride CAS No. 2768326-47-0

2-cycloheptyl-2-methylpropan-1-amine hydrochloride

Cat. No. B6225446
CAS RN: 2768326-47-0
M. Wt: 205.8
InChI Key:
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Description

2-Cycloheptyl-2-methylpropan-1-amine hydrochloride (2C-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the substituted phenethylamine class of compounds, and is structurally related to other compounds such as mescaline, ephedrine, and amphetamine. 2C-HCl is known to have psychoactive effects, but its primary use is as a research chemical.

Scientific Research Applications

2-cycloheptyl-2-methylpropan-1-amine hydrochloride has a number of potential applications in scientific research. It has been studied for its potential use as a tool for studying the effects of hallucinogenic drugs, as well as its potential use as a drug of abuse. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety. Additionally, 2-cycloheptyl-2-methylpropan-1-amine hydrochloride has been studied for its potential use as a tool for studying the effects of other psychoactive drugs, such as MDMA, LSD, and ketamine.

Mechanism of Action

The exact mechanism of action of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters, such as serotonin and dopamine. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects
2-cycloheptyl-2-methylpropan-1-amine hydrochloride has been studied for its effects on the body. It has been shown to have a number of physiological effects, including increased heart rate, blood pressure, and respiration rate. It has also been shown to increase body temperature, cause pupil dilation, and cause a feeling of euphoria. Additionally, 2-cycloheptyl-2-methylpropan-1-amine hydrochloride has been shown to have effects on the brain, including increased levels of serotonin and dopamine, as well as decreased levels of norepinephrine.

Advantages and Limitations for Lab Experiments

2-cycloheptyl-2-methylpropan-1-amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal compound for studying the effects of hallucinogenic drugs. Additionally, it is relatively safe to use in laboratory experiments, as it does not have any known toxic effects. However, one limitation is that it is not as potent as other hallucinogenic drugs, such as LSD or mescaline. Additionally, it is not as widely available as other hallucinogenic drugs, making it more difficult to obtain.

Future Directions

The potential applications of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride in scientific research are still being explored. One potential future direction is the study of its potential use as a tool for studying the effects of other psychoactive drugs, such as MDMA, LSD, and ketamine. Additionally, further research could be done on its potential use in the treatment of addiction, depression, and anxiety. Furthermore, further research could be done on the biochemical and physiological effects of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride, as well as its potential toxicity. Finally, further research could be done on the potential interactions of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride with other drugs, as well as its potential for abuse.

Synthesis Methods

2-cycloheptyl-2-methylpropan-1-amine hydrochloride can be synthesized by the reaction of cyclohexylamine and 2-methylpropane-1,3-diol in the presence of hydrochloric acid. This reaction produces the desired product, 2-cycloheptyl-2-methylpropan-1-amine hydrochloride, along with other byproducts. The reaction is typically carried out at room temperature and does not require any special equipment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cycloheptyl-2-methylpropan-1-amine hydrochloride involves the reaction of cycloheptanone with methylamine followed by reduction and quaternization.", "Starting Materials": [ "Cycloheptanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Cycloheptanone is reacted with excess methylamine in ethanol to form 2-cycloheptyl-2-methylpropan-1-amine.", "The resulting amine is then reduced using sodium borohydride to form the corresponding amine hydrochloride salt.", "The amine hydrochloride salt is then quaternized with hydrochloric acid to form 2-cycloheptyl-2-methylpropan-1-amine hydrochloride." ] }

CAS RN

2768326-47-0

Product Name

2-cycloheptyl-2-methylpropan-1-amine hydrochloride

Molecular Formula

C11H24ClN

Molecular Weight

205.8

Purity

95

Origin of Product

United States

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